Relacin

CAS No.: 1357928-14-3

Cat. No.: VC5556928

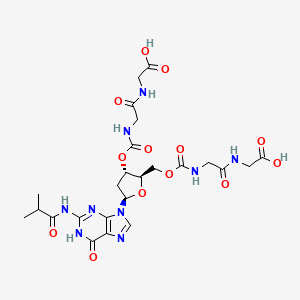

Molecular Formula: C24H31N9O13

Molecular Weight: 653.562

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1357928-14-3 |

|---|---|

| Molecular Formula | C24H31N9O13 |

| Molecular Weight | 653.562 |

| IUPAC Name | 2-[[2-[[(2R,3S,5R)-3-[[2-(carboxymethylamino)-2-oxoethyl]carbamoyloxy]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methoxycarbonylamino]acetyl]amino]acetic acid |

| Standard InChI | InChI=1S/C24H31N9O13/c1-10(2)20(40)31-22-30-19-18(21(41)32-22)29-9-33(19)15-3-11(46-24(43)28-5-14(35)26-7-17(38)39)12(45-15)8-44-23(42)27-4-13(34)25-6-16(36)37/h9-12,15H,3-8H2,1-2H3,(H,25,34)(H,26,35)(H,27,42)(H,28,43)(H,36,37)(H,38,39)(H2,30,31,32,40,41)/t11-,12+,15+/m0/s1 |

| Standard InChI Key | KREXTMSNGTWUJT-YWPYICTPSA-N |

| SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O |

Introduction

Discovery and Development of Relacin

Rational Design Targeting the Stringent Response

The Stringent Response, mediated by the alarmone (p)ppGpp, enables bacteria to survive nutrient deprivation, antibiotic exposure, and host immune pressures . RelA and SpoT homologs (RSH proteins) synthesize (p)ppGpp, triggering transcriptional reprogramming that downregulates growth-related genes and activates stress adaptation pathways . Traditional antibiotics target essential growth processes, leaving dormant persister cells and biofilms unaffected. Relacin was designed to block (p)ppGpp synthesis, thereby incapacitating bacterial survival strategies .

Developed through structure-guided design, Relacin mimics ppGpp’s core structure but replaces the 5′-pyrophosphate with a linear hydroxymethylbenzylamine substituent (Figure 1). This modification allows competitive binding to RelA’s synthetase domain while preventing downstream signaling . Initial in vitro assays confirmed Relacin’s ability to inhibit RelA from Bacillus subtilis with an IC50 of 12 µM, reducing (p)ppGpp levels by 80% in treated cells .

Mechanism of Action: Structural and Biochemical Insights

Competitive Inhibition of RelA Synthetase Activity

Cryo-EM studies of E. coli RelA bound to the ribosome reveal a boomerang-shaped conformation, where the synthetase domain positions near the 30S ribosomal subunit . Relacin docks into the (p)ppGpp-binding pocket via hydrogen bonding with Arg-258 and stacking interactions with Phe-255, effectively blocking substrate access (Figure 2A) . Kinetic assays demonstrate a mixed inhibition mode, with Relacin reducing RelA’s affinity for GTP (Km increase from 0.8 mM to 2.4 mM) and ATP (Km increase from 1.2 mM to 3.1 mM) .

Disruption of Ribosome-RelA Interactions

RelA activation requires deacylated tRNA binding to the ribosomal A-site, which induces conformational changes in the 30S subunit . Relacin stabilizes RelA in an inactive state by preventing tRNA-induced ribosome remodeling, as evidenced by reduced 30S subunit “closure” in cryo-EM structures . This mechanism is conserved across Gram-positive and Gram-negative bacteria, though Relacin’s efficacy is higher in Bacillus species due to structural variations in RelA’s regulatory domains .

Efficacy Against Bacterial Survival Strategies

Impairment of Stationary Phase Transition

In Bacillus subtilis, Relacin (50 µM) reduced viable cell counts by 4-log units during stationary phase, compared to untreated controls . This correlates with (p)ppGpp levels dropping below 10% of baseline, disabling transcriptional activation of stress response genes like spo0A and sigH . Similar results were observed in Staphylococcus aureus, where Relacin delayed entry into stationary phase by 3 hours .

Inhibition of Sporulation

Relacin’s addition during B. subtilis sporulation reduced mature spore formation by 90%, even when administered during late-stage forespore development . In Bacillus anthracis, 25 µM Relacin blocked spore maturation entirely, rendering the pathogen susceptible to oxidative stress and macrophage phagocytosis .

Table 1: Relacin’s Impact on Bacterial Sporulation

| Species | Relacin Concentration | Spore Reduction | Reference |

|---|---|---|---|

| B. subtilis | 50 µM | 90% | |

| B. anthracis | 25 µM | 100% | |

| Clostridium difficile | 100 µM | 75% |

Biofilm Disruption

Relacin (10–100 µM) degraded preformed biofilms in B. subtilis and Mycobacterium smegmatis by 40–70%, as quantified by crystal violet assays . In Mycobacterium tuberculosis, sub-inhibitory concentrations (5 µM) reduced biofilm biomass by 50%, synergizing with rifampicin to enhance bacterial killing .

Structure-Activity Relationship (SAR) Studies

Optimization of the Guanosine Core

Modifications to Relacin’s deoxyguanosine core identified the 2′-hydroxyl group as critical for RelA binding . Replacement with fluorine (compound 2d) improved IC50 to 8 µM, while 3′-deoxy derivatives lost activity entirely .

Table 2: SAR of Relacin Analogs

| Compound | Modification | IC50 (µM) | Efficacy vs. Biofilms |

|---|---|---|---|

| Relacin | 2′-OH, 5′-HMBA | 12 | +++ |

| 2d | 2′-F, 5′-HMBA | 8 | ++++ |

| 3a | 3′-deoxy, 5′-HMBA | >100 | - |

Role of the Hydrophobic Tail

The hydroxymethylbenzylamine (HMBA) tail enhances membrane permeability, with C10–C12 chains optimizing uptake in Mycobacteria . Shortening the tail to C6 reduced efficacy 10-fold, while branched analogs improved solubility without compromising activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume